ethyl 3-({(E)-[4-(piperidin-1-yl)phenyl]methylidene}amino)benzoate
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Overview
Description
Ethyl 3-({(E)-[4-(piperidin-1-yl)phenyl]methylidene}amino)benzoate is a complex organic compound that features a piperidine ring, a phenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-({(E)-[4-(piperidin-1-yl)phenyl]methylidene}amino)benzoate typically involves a multi-step process. One common method includes the condensation of 4-(piperidin-1-yl)benzaldehyde with ethyl 3-aminobenzoate under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-({(E)-[4-(piperidin-1-yl)phenyl]methylidene}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 3-({(E)-[4-(piperidin-1-yl)phenyl]methylidene}amino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3-({(E)-[4-(piperidin-1-yl)phenyl]methylidene}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-aminobenzoate: A precursor in the synthesis of the target compound.
4-(Piperidin-1-yl)benzaldehyde: Another precursor used in the synthesis.
Piperidine derivatives:
Uniqueness
Ethyl 3-({(E)-[4-(piperidin-1-yl)phenyl]methylidene}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H24N2O2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
ethyl 3-[(4-piperidin-1-ylphenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C21H24N2O2/c1-2-25-21(24)18-7-6-8-19(15-18)22-16-17-9-11-20(12-10-17)23-13-4-3-5-14-23/h6-12,15-16H,2-5,13-14H2,1H3 |
InChI Key |
NORLYPRAOOIXDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N=CC2=CC=C(C=C2)N3CCCCC3 |
Origin of Product |
United States |
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